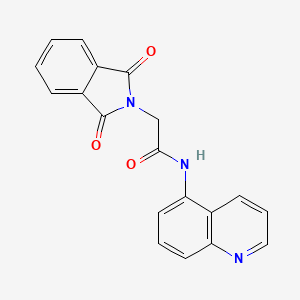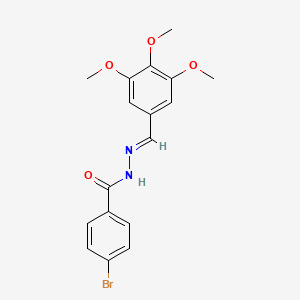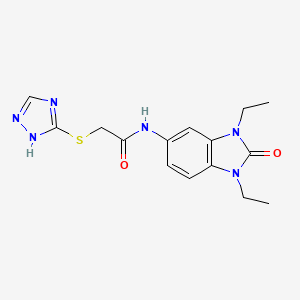![molecular formula C21H15FO3 B5513740 3-[(4-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5513740.png)
3-[(4-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzo[c]chromen-6-ones and their derivatives involves several key strategies, including regioselective synthesis, cyclization reactions, and the use of metal-catalyzed processes. For instance, the regioselective synthesis of fluorinated phenols and biaryls, including 6H-benzo[c]chromen-6-ones, utilizes [3+3] cyclizations of bis(silyl enol ethers) with fluoro-silyloxy enones, indicating a methodological approach to introducing fluorine atoms into the chromene structure (Hussain et al., 2008). Additionally, microwave-assisted cyclization under mildly basic conditions has been employed to synthesize benzo[c]chromen-6-ones, showcasing the efficiency of modern synthetic techniques (Dao et al., 2018).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of benzo[c]chromen derivatives. Studies like those on 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid provide insights into the monoclinic space group and unit cell dimensions, critical for understanding the three-dimensional arrangement and interaction of molecules (Barili et al., 2001).
Applications De Recherche Scientifique
Fluorescence and Metal Interaction Properties
Research into fluorescence probes, particularly those based on benzo[c]chromen-6-one derivatives, has highlighted their potential in analytical, environmental, and medicinal chemistry due to their highly sensitive fluorescence spectroscopy-based methodologies. These derivatives, including those similar in structure to 3-[(4-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one, have shown promising applications in detecting metal ions through fluorescence enhancement, indicating potential for environmental monitoring and biosensing applications (Gülcan et al., 2021).
Antitubercular Agents
Compounds structurally related to this compound have been synthesized and evaluated for their antitubercular activity. Notably, certain derivatives exhibited potent activity against the M.tb H37Rv strain, with minimal cytotoxicity, suggesting their potential as lead compounds for developing new antitubercular medications. This research underscores the compound's relevance in medicinal chemistry, particularly in the context of infectious diseases (Reddy et al., 2015).
Synthetic Protocols and Pharmacological Importance
6H-Benzo[c]chromen-6-ones, including compounds like this compound, are crucial in the synthesis of secondary metabolites of pharmacological importance. The synthetic procedures for these compounds are diverse and include reactions such as Suzuki coupling and Michael acceptor reactions with dicarbonyl compounds, highlighting their versatility and potential in drug development and synthetic organic chemistry (Mazimba, 2016).
Regioselective Synthesis for Diverse Applications
The regioselective synthesis of fluorinated phenols, biaryls, and 6H-benzo[c]chromen-6-ones, achievable through [3+3] cyclizations, showcases the compound's utility in creating a variety of structurally diverse and functionally rich molecules. This synthetic versatility is significant for developing new materials, pharmaceuticals, and chemical probes, underlining the compound's broad applicability in chemical synthesis and material science (Hussain et al., 2008).
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-4-methylbenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO3/c1-13-19(24-12-14-6-8-15(22)9-7-14)11-10-17-16-4-2-3-5-18(16)21(23)25-20(13)17/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMMRHWLGPXUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513658.png)
![1-(3-chlorophenyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513660.png)


![N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513687.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5513697.png)
![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)
![N-{3,5-dichloro-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5513704.png)
![4-{5-[(hydroxyimino)methyl]-2-thienyl}butanoic acid](/img/structure/B5513721.png)
![7-(2-furyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5513737.png)



